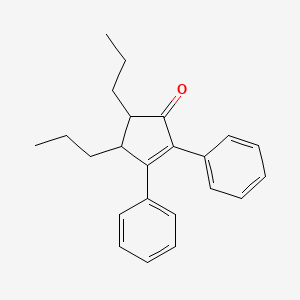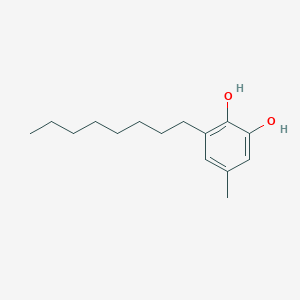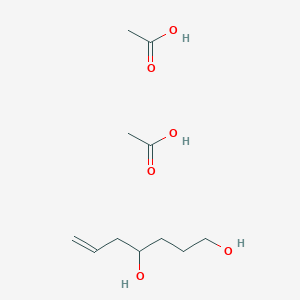
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal: is an organic compound characterized by its unique structure, which includes both methylsulfanyl and phenylsulfanyl groups attached to a hepta-2,4-dienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4-dienal Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be added through similar nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or other thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure may offer potential as a lead compound for the development of new pharmaceuticals.
Material Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfanyl groups may play a role in binding to these targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-(methylsulfanyl)hepta-2,4-dienal: Lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)hepta-2,4-dienal: Lacks the methylsulfanyl group.
6,6-Dimethylhepta-2,4-dienal: Lacks both sulfanyl groups.
Uniqueness
The presence of both methylsulfanyl and phenylsulfanyl groups in 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
647010-30-8 |
|---|---|
Molekularformel |
C16H20OS2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
6,6-dimethyl-3-methylsulfanyl-4-phenylsulfanylhepta-2,4-dienal |
InChI |
InChI=1S/C16H20OS2/c1-16(2,3)12-15(14(18-4)10-11-17)19-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
NLCWSYWUCMGJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C(C(=CC=O)SC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)

![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)


![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)

![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)
